molecular formula C10H16N2O2 B1667051 Amiclenomycin CAS No. 53696-70-1

Amiclenomycin

Cat. No.: B1667051
CAS No.: 53696-70-1
M. Wt: 196.25 g/mol
InChI Key: LAJWZJCOWPUSOA-HACHORDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid is an organic compound with the molecular formula C16H27N3O3. This compound is characterized by the presence of an amino group attached to a cyclohexadiene ring, which is further connected to a butanoic acid chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the use of amino acid derivatives as starting materials. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the application of specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The cyclohexadiene ring can be reduced to a cyclohexane ring.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced cyclohexane derivatives, and various substituted amino acids.

Scientific Research Applications

(2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-(4-aminocyclohexa-2,5-dien-1-yl)-2-(L-isoleucylamino)butanoic acid
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

What sets (2S)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid apart from similar compounds is its unique combination of an amino group and a cyclohexadiene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

53696-70-1

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(2S)-2-amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid

InChI

InChI=1S/C10H16N2O2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,7-9H,3,6,11-12H2,(H,13,14)/t7?,8?,9-/m0/s1

InChI Key

LAJWZJCOWPUSOA-HACHORDNSA-N

Isomeric SMILES

C1=CC(C=CC1CC[C@@H](C(=O)O)N)N

SMILES

C1=CC(C=CC1CCC(C(=O)O)N)N

Canonical SMILES

C1=CC(C=CC1CCC(C(=O)O)N)N

Appearance

Solid powder

53696-70-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amiclenomycin;  BRN 5525177;  BRN-5525177;  BRN5525177;  NSC 246130;  NSC-246130;  NSC246130; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amiclenomycin
Reactant of Route 2
Amiclenomycin
Reactant of Route 3
Amiclenomycin
Reactant of Route 4
Amiclenomycin
Reactant of Route 5
Amiclenomycin
Reactant of Route 6
Amiclenomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.